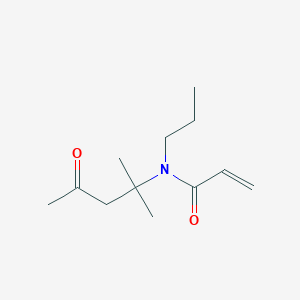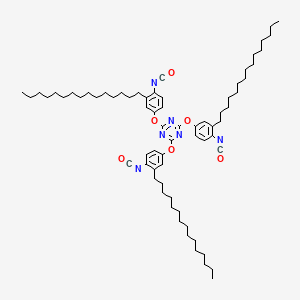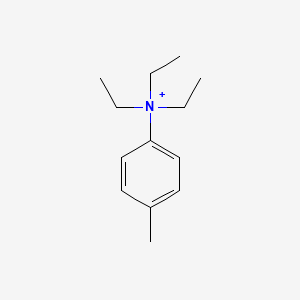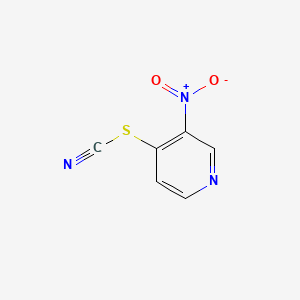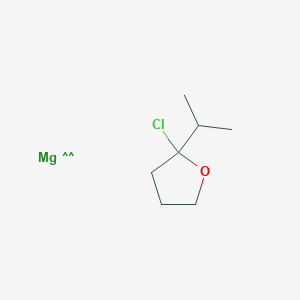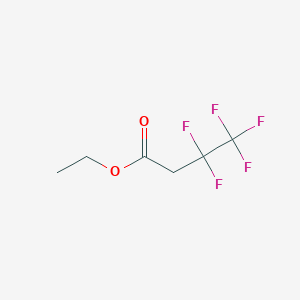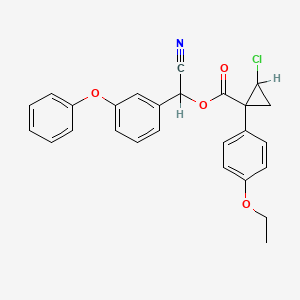
10-Iododec-1-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Iododec-1-EN-3-one: is an organic compound characterized by the presence of an iodine atom attached to the tenth carbon of a dec-1-en-3-one backbone. This compound is part of the broader class of iodinated alkenes, which are known for their reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Iododec-1-EN-3-one typically involves the iodination of dec-1-en-3-one. One common method is the reaction of dec-1-en-3-one with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 10-Iododec-1-EN-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Major Products:
Substitution: Corresponding substituted alkenes.
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated iodinated alkanes.
Scientific Research Applications
10-Iododec-1-EN-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 10-Iododec-1-EN-3-one involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom can participate in electrophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Dec-1-en-3-one: Lacks the iodine atom, making it less reactive in substitution reactions.
10-Bromodec-1-EN-3-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
10-Chlorodec-1-EN-3-one: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness: 10-Iododec-1-EN-3-one is unique due to the presence of the iodine atom, which imparts higher reactivity and allows for a broader range of chemical transformations compared to its brominated and chlorinated analogs.
Properties
CAS No. |
101999-59-1 |
|---|---|
Molecular Formula |
C10H17IO |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
10-iododec-1-en-3-one |
InChI |
InChI=1S/C10H17IO/c1-2-10(12)8-6-4-3-5-7-9-11/h2H,1,3-9H2 |
InChI Key |
OBNCXSINNMRZKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




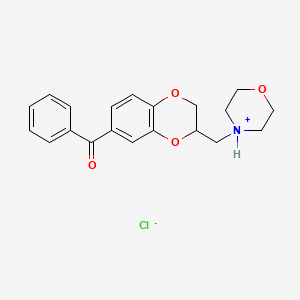
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
